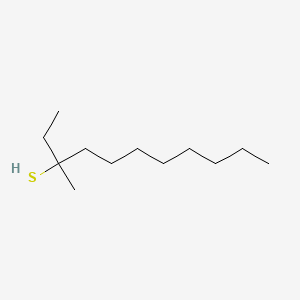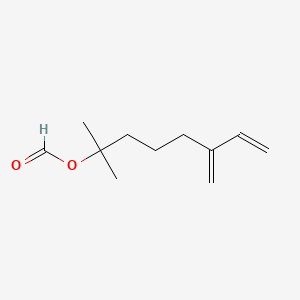
Anilinium toluenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anilinium toluenesulphonate is an organic compound with the chemical formula C13H15NO3S. It is a salt formed from the reaction of aniline and toluenesulfonic acid. This compound is known for its applications in various fields, including organic synthesis and polymer chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Anilinium toluenesulphonate can be synthesized through the sulfonation of aniline using toluenesulfonic acid. The reaction typically involves mixing aniline with toluenesulfonic acid under controlled temperature conditions to ensure complete reaction and high yield .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs ohmic heating reactor technology. This method enhances the reaction efficiency by providing uniform heating and reducing thermal inertia. The process involves the use of sulfuric acid and vacuum conditions to remove water during the reaction .
Chemical Reactions Analysis
Types of Reactions: Anilinium toluenesulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroaniline derivatives.
Reduction: Reduction reactions can convert it back to aniline.
Substitution: It can participate in electrophilic substitution reactions, where the sulfonate group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Nitric acid or other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Halogenating agents or other electrophiles under acidic conditions.
Major Products:
Oxidation: Nitroaniline derivatives.
Reduction: Aniline.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Anilinium toluenesulphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of anilinium toluenesulphonate involves its interaction with various molecular targets. In polymerization reactions, it acts as a monomer that undergoes oxidative polymerization to form polyaniline. The sulfonate group enhances the solubility and processability of the resulting polymer .
Comparison with Similar Compounds
Toluenesulfonic Acid: A strong acid used in organic synthesis and as a catalyst in various chemical reactions.
Pyridinium p-Toluenesulfonate: A similar compound used as a catalyst in organic synthesis.
Uniqueness: this compound is unique due to its dual functionality, combining the properties of aniline and toluenesulfonic acid. This makes it a versatile compound in both synthetic and industrial applications .
Properties
CAS No. |
71965-02-1 |
|---|---|
Molecular Formula |
C13H15NO3S |
Molecular Weight |
265.33 g/mol |
IUPAC Name |
2-methylbenzenesulfonate;phenylazanium |
InChI |
InChI=1S/C7H8O3S.C6H7N/c1-6-4-2-3-5-7(6)11(8,9)10;7-6-4-2-1-3-5-6/h2-5H,1H3,(H,8,9,10);1-5H,7H2 |
InChI Key |
CUMPYBMVGICTRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)[O-].C1=CC=C(C=C1)[NH3+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


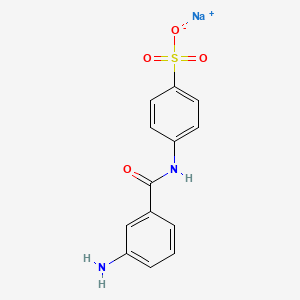

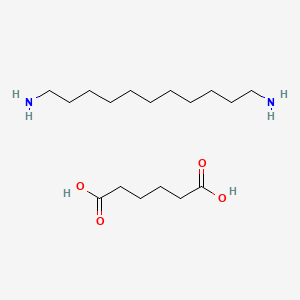
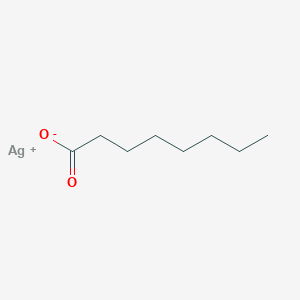
![N-[2-[(2-Aminoethyl)amino]ethyl]-N-dodecylglycine](/img/structure/B12662203.png)
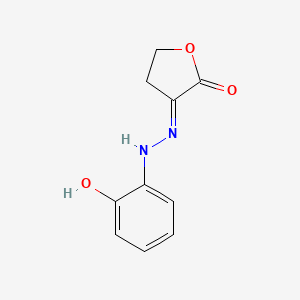
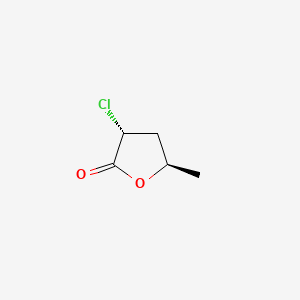
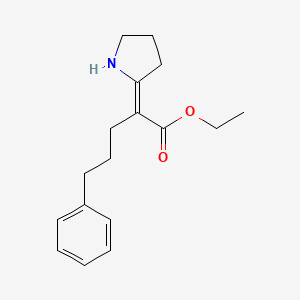


![1H-Anthra[2,3-d]triazole-5,10-dione](/img/structure/B12662243.png)
